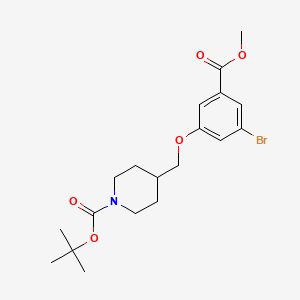
4-(3-Bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
4-(3-Bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H26BrNO5 and its molecular weight is 428.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(3-bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C17H23BrN2O4
- Molecular Weight : 392.28 g/mol
- CAS Number : 53415305
The presence of the bromine atom and methoxycarbonyl group in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that piperidine derivatives often exhibit a wide range of biological activities, including:
- Antitumor Activity : Piperidine compounds have been shown to inhibit various cancer cell lines. For instance, studies on related piperidine derivatives have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and other tumor types, suggesting that similar mechanisms may apply to the tert-butyl ester derivative under discussion .
- Enzyme Inhibition : Compounds similar to 4-(3-bromo-5-methoxycarbonyl-phenoxymethyl)-piperidine have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. The presence of halogen atoms, like bromine, is known to enhance binding affinity due to increased lipophilicity and electron-withdrawing effects, leading to stronger enzyme interactions .
Case Studies
- Antitumor Studies : A study involving piperidine derivatives reported that modifications in substituents significantly influenced their antiproliferative activity against various cancer cell lines. The introduction of electron-withdrawing groups like bromine was associated with increased potency .
- Neuroprotective Effects : Research has indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
- Inhibition of Autotaxin : Some studies have focused on the inhibition of autotaxin, an enzyme involved in the lysophosphatidic acid signaling pathway linked to cancer progression. Piperidine derivatives have shown promise as autotaxin inhibitors, which could be relevant for therapeutic strategies targeting cancer metastasis .
Data Table: Biological Activities of Related Piperidine Derivatives
Propriétés
IUPAC Name |
tert-butyl 4-[(3-bromo-5-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO5/c1-19(2,3)26-18(23)21-7-5-13(6-8-21)12-25-16-10-14(17(22)24-4)9-15(20)11-16/h9-11,13H,5-8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVHMZKDYWMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















